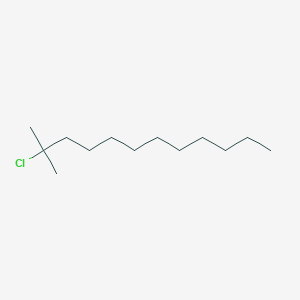

2-Chloro-2-methyldodecane

Description

2-Chloro-2-methyldodecane (theoretical structure: C₁₃H₂₇Cl) is a branched chloroalkane featuring a 12-carbon chain (dodecane) with a chlorine atom and a methyl group attached to the second carbon. Chloroalkanes of this type are typically utilized in organic synthesis, polymer production, or as intermediates in industrial processes .

Properties

CAS No. |

4325-53-5 |

|---|---|

Molecular Formula |

C13H27Cl |

Molecular Weight |

218.80 g/mol |

IUPAC Name |

2-chloro-2-methyldodecane |

InChI |

InChI=1S/C13H27Cl/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3 |

InChI Key |

FNZFZHNOXZFDEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methyldodecane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-methyl-2-dodecanol with hydrochloric acid (HCl). The reaction proceeds as follows:

Starting Material: 2-methyl-2-dodecanol.

Reagent: Hydrochloric acid (HCl).

Reaction Conditions: The reaction is typically carried out at room temperature, and the product is purified through techniques such as liquid-liquid separation, washing, drying, and distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the following steps:

Feedstock Preparation: Ensuring the purity of 2-methyl-2-dodecanol.

Reaction: Continuous addition of HCl to the feedstock in a controlled environment.

Separation and Purification: Using distillation and other separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyldodecane primarily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The types of reactions include:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxide ions, amines.

Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, at room temperature or slightly elevated temperatures.

Major Products

Substitution Products: Depending on the nucleophile, products can include 2-methyl-2-dodecanol, ethers, or amines.

Elimination Products: Alkenes such as 2-methyl-1-dodecene.

Scientific Research Applications

2-Chloro-2-methyldodecane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other alkyl halides and alkenes.

Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.

Medicine: Investigated for its potential use in drug development, particularly as a building block for more complex molecules.

Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyldodecane in chemical reactions involves the nucleophilic attack on the carbon atom bonded to the chlorine. The chlorine atom, being electronegative, withdraws electron density from the carbon, making it susceptible to nucleophilic attack. This results in the substitution of the chlorine atom with the nucleophile, forming a new chemical bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-2-methyldodecane with three categories of analogs:

- Branched chloroalkanes (e.g., 2-Chloro-2-methylpropane)

- Dichloroalkanes (e.g., 1,2-Dichloroethane)

- Chlorinated ketones (e.g., 2-Chloro-2-methyl-4-decanone)

Structural and Physicochemical Properties

Key Observations:

- Chain Length and Branching: Longer chains (e.g., dodecane vs. propane) increase molecular weight and hydrophobicity, reducing water solubility.

- Functional Groups: The ketone in 2-Chloro-2-methyl-4-decanone introduces polarity, likely increasing solubility in polar solvents compared to purely aliphatic chloroalkanes .

- Boiling Points : Longer carbon chains correlate with higher boiling points (e.g., ~250–280°C estimated for this compound vs. 51–52°C for 2-Chloro-2-methylpropane) .

Reactivity and Stability

- Branched Chloroalkanes : Geminal Cl and CH₃ groups in 2-Chloro-2-methylpropane and this compound stabilize carbocation intermediates, favoring SN1 mechanisms. However, the longer chain in the dodecane derivative may reduce volatility and slow reaction kinetics .

- 1,2-Dichloroethane : Vicinal Cl atoms enable elimination reactions (e.g., dehydrohalogenation to vinyl chloride), a pathway less accessible in geminal chloroalkanes .

- Chlorinated Ketones: The electron-withdrawing ketone group in 2-Chloro-2-methyl-4-decanone may polarize the C-Cl bond, increasing susceptibility to nucleophilic attack compared to non-polar analogs .

Toxicity and Environmental Impact

Key Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.